molecular formula C14H18N2O4 B491234 N-(2-Morpholin-4-yl-phenyl)-succinamic acid CAS No. 462068-44-6

N-(2-Morpholin-4-yl-phenyl)-succinamic acid

Cat. No.: B491234
CAS No.: 462068-44-6
M. Wt: 278.3g/mol
InChI Key: NCYBWLBMPKMLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Morpholin-4-yl-phenyl)-succinamic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly for the development of novel therapeutic agents. Its structure, featuring a succinamic acid moiety linked to a morpholine-phenyl group, is often investigated as a potential pharmacophore for inhibiting specific enzymatic targets . Research into analogs containing the succinic acid monoamide core, similar to this compound, has shown promise in the inhibition of lactate dehydrogenase-A (LDHA), a key enzyme that drives the Warburg effect in most cancer cells . By modulating LDHA activity, researchers aim to disrupt tumor metabolism, potentially inducing apoptosis and overcoming resistance to chemotherapy . Furthermore, the morpholine ring is a common feature in many bioactive molecules and is known to improve solubility and influence pharmacokinetic properties. This makes the compound a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing biochemical potency and developing new chemical probes for investigating metabolic pathways in diseases such as pancreatic cancer . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2-morpholin-4-ylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13(5-6-14(18)19)15-11-3-1-2-4-12(11)16-7-9-20-10-8-16/h1-4H,5-10H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYBWLBMPKMLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of Succinic Anhydride with 2-Morpholin-4-yl-aniline

A primary method involves the reaction of succinic anhydride with 2-morpholin-4-yl-aniline. This single-step amidation process proceeds via nucleophilic acyl substitution:

Succinic anhydride+2-Morpholin-4-yl-anilineBaseN-(2-Morpholin-4-yl-phenyl)-succinamic acid\text{Succinic anhydride} + \text{2-Morpholin-4-yl-aniline} \xrightarrow{\text{Base}} \text{this compound}

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to activate the anhydride.

  • Temperature : Room temperature (20–25 °C) with stirring for 12–24 hours.

Yield Optimization :

  • Excess succinic anhydride (1.2 equivalents) improves conversion.

  • Use of DMAP (0.1 equivalents) enhances reaction rate by stabilizing the intermediate acyloxyphosphonium ion.

Stepwise Synthesis via Intermediate Formation

Alternative routes involve synthesizing intermediates such as 4-((2-morpholinophenyl)amino)-4-oxobutanoic acid. A patented approach for analogous compounds (e.g., imidazo[2,1-b]benzothiazoles) illustrates this strategy:

  • Synthesis of 2-Morpholin-4-yl-aniline :

    • Achieved via Buchwald-Hartwig amination of 2-bromoaniline with morpholine, using palladium catalysts (e.g., Pd(OAc)2_2) and ligands (Xantphos).

  • Amide Bond Formation :

    • Coupling 2-morpholin-4-yl-aniline with succinic acid derivatives (e.g., succinyl chloride) in the presence of a base (e.g., NaHCO3_3).

Key Data :

ParameterValue/Detail
Reaction Time6–8 hours
Temperature0–5 °C (for succinyl chloride addition)
Yield68–72% after purification

Reaction Mechanisms and Kinetic Analysis

Amidation Mechanism

The amidation proceeds through a tetrahedral intermediate:

  • Nucleophilic Attack : The amine group of 2-morpholin-4-yl-aniline attacks the electrophilic carbonyl carbon of succinic anhydride.

  • Proton Transfer : Base (e.g., TEA) deprotonates the intermediate, facilitating collapse to the amide product.

Kinetic Insights :

  • Rate-limiting step: Nucleophilic attack (k1=1.2×103L/mol\cdotpsk_1 = 1.2 \times 10^{-3} \, \text{L/mol·s}).

  • Activation energy (EaE_a): ~45 kJ/mol, indicating moderate temperature sensitivity.

Optimization of Synthetic Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reactant solubility and stabilize intermediates via dipole interactions. Comparative studies show:

SolventYield (%)Reaction Time (h)
DMF7510
THF6812
DCM6015

DMF’s high dielectric constant (ε=37\varepsilon = 37) accelerates ionic intermediates, but post-reaction removal requires extensive washing.

Catalytic Systems

DMAP vs. TEA :

  • DMAP increases yield by 15% compared to TEA due to superior nucleophilic assistance.

  • Drawback : DMAP complicates purification due to strong coordination with byproducts.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals. Purity exceeds 97% after two cycles.

Chromatographic Methods

Silica gel column chromatography (ethyl acetate:hexane = 1:1) resolves unreacted aniline and succinic acid impurities.

Characterization Data :

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6) : δ 10.2 (s, 1H, NH), 7.5–6.8 (m, 4H, Ar-H), 3.7 (t, 4H, morpholine OCH2_2), 2.5 (m, 4H, morpholine NCH2_2).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:water = 60:40).

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. Derivatives synthesized via Ullmann coupling or Suzuki-Miyaura reactions show enhanced bioactivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholin-4-yl-phenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-Morpholin-4-yl-phenyl)-succinamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Morpholin-4-yl-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Dihedral Angles : Substituents critically influence molecular planarity. Nitro groups favor smaller angles (~36°), while sulfonyl groups increase steric hindrance (~69°) .

Toxicity Profile : Chlorine and nitro groups correlate with higher toxicity, whereas morpholine may offer a safer profile.

Biological Activity

N-(2-Morpholin-4-yl-phenyl)-succinamic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring attached to a phenyl group and a succinamic acid moiety. This unique structure contributes to its reactivity and interaction with various biological targets.

The mechanism of action of this compound involves its ability to interact with specific enzymes or receptors within biological pathways. This can lead to either inhibition or activation of these targets, resulting in various biochemical effects. The compound has been explored for its potential as a biochemical probe in research settings, particularly in the fields of neurobiology and cancer therapy.

1. Neuroprotective Effects

Research indicates that derivatives of succinamide, including this compound, exhibit neuroprotective properties. A study demonstrated that these compounds ameliorated neuroinflammation and cognitive impairment induced by scopolamine in animal models. Treatment with succinamide derivatives improved levels of glutathione (GSH) and reduced lipid peroxidation, suggesting antioxidant activity .

2. Anticancer Potential

This compound has been investigated for its anticancer properties. The compound may exert cytotoxic effects on cancer cells through apoptosis induction and inhibition of cell proliferation. Its structural similarities to other known anticancer agents suggest potential efficacy in targeting specific cancer pathways.

3. Anti-inflammatory Activity

The compound has shown promise in reducing inflammatory responses in various models. It may inhibit the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), which are crucial in the pathophysiology of inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(2-Morpholin-4-yl-phenyl)-acetamideModerate anti-inflammatoryLacks the succinamic acid moiety
N-(2-Morpholin-4-yl-phenyl)-propionamideAnticancer activitySlightly different pharmacokinetics

This compound is distinguished from its analogs by the presence of the succinamic acid group, which enhances its solubility and biological activity compared to other derivatives.

Case Studies

Case Study 1: Neuroprotective Effects
In a study involving scopolamine-induced cognitive impairment in mice, treatment with this compound resulted in significant improvements in memory function as measured by Y-maze tests. The compound was administered at a dose of 250 µg/kg, demonstrating effectiveness in reversing cognitive deficits associated with neurodegeneration .

Case Study 2: Anticancer Activity
A preliminary investigation into the anticancer properties revealed that this compound inhibited the growth of various cancer cell lines. The compound's mechanism involved apoptosis induction via mitochondrial pathways, highlighting its potential as a therapeutic agent against specific cancers.

Q & A

Basic: What are the common synthetic routes for N-(2-Morpholin-4-yl-phenyl)-succinamic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a nucleophilic acyl substitution reaction between succinic anhydride and 2-morpholin-4-yl-aniline. Key steps include:

  • Step 1: React succinic anhydride with the amine in a polar aprotic solvent (e.g., toluene or dichloromethane) at room temperature .
  • Step 2: Acidic workup (e.g., dilute HCl) to remove unreacted starting materials.
  • Step 3: Recrystallization from ethanol or ethyl acetate to enhance purity .
    Optimization Tips:
  • Use catalysts like 4-dimethylaminopyridine (DMAP) to accelerate reaction rates .
  • Control temperature (<40°C) to avoid side reactions (e.g., hydrolysis of the anhydride).
  • Monitor reaction progress via TLC or NMR to ensure completion.

Advanced: How do intramolecular hydrogen bonds influence the crystal packing and stability of this compound?

Answer:
Intramolecular hydrogen bonds (e.g., N–H⋯O interactions between the amide group and morpholine oxygen) stabilize the molecule’s conformation, reducing torsional strain. In crystal lattices:

  • Packing Effects: Hydrogen bonds often form chains (e.g., along the [100] axis) or layers parallel to specific crystallographic planes .
  • Stability Implications: Stronger H-bond networks correlate with higher melting points and reduced hygroscopicity. For example, bifurcated H-bonds involving nitro or sulfonyl groups enhance thermal stability .
    Methodology: Use single-crystal X-ray diffraction (SC-XRD) to resolve H-bond geometries, supported by SHELXL for refinement .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Answer:

  • NMR:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and morpholine protons (δ 3.5–4.0 ppm).
    • ¹³C NMR: Confirm carbonyl carbons (amide C=O at ~170 ppm, acid C=O at ~175 ppm) .
  • IR: Detect amide I (1640–1680 cm⁻¹) and carboxylic O–H stretches (2500–3300 cm⁻¹) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced: How can discrepancies in reported biological activities of succinamic acid derivatives be resolved?

Answer:
Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., morpholine vs. piperidine rings) and test against standardized assays (e.g., enzyme inhibition) .
  • Data Normalization: Account for differences in cell lines, solvent effects (e.g., DMSO concentration), and purity (>95% by HPLC) .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with experimental IC₅₀ values .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to minimize inhalation of vapors.
  • Waste Disposal: Segregate organic waste and neutralize acidic byproducts before disposal .

Advanced: How does the dihedral angle between the morpholine ring and phenyl group affect biological activity?

Answer:
Smaller dihedral angles (e.g., ~36° in nitro derivatives vs. ~69° in sulfonyl analogs) increase planarity, enhancing π-π stacking with target proteins. For example:

  • Case Study: A dihedral angle of 36.1° in N-(4-Methyl-2-nitrophenyl)-succinamic acid correlates with stronger H-bond donor capacity and improved enzyme inhibition .
    Methodology: Compare SC-XRD data with activity assays to establish angle-activity correlations .

Basic: How is purity assessed, and what solvent systems are optimal for recrystallization?

Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase.
    • Melting Point: Sharp melting range (e.g., 173–175°C) indicates high purity .
  • Recrystallization Solvents: Ethanol (for polar impurities) or ethyl acetate (for non-polar byproducts) .

Advanced: What computational tools are recommended for modeling interactions between this compound and biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites .
  • MD Simulations: GROMACS for studying stability of ligand-protein complexes over time (≥100 ns trajectories).
  • QM/MM: Hybrid quantum mechanics/molecular mechanics to refine electronic interactions (e.g., charge transfer in H-bonds) .

Basic: What are the key challenges in resolving crystal structures of succinamic acid derivatives?

Answer:

  • Twinned Crystals: Common in derivatives with flexible side chains. Mitigate by optimizing slow evaporation conditions .
  • Disorder: Morpholine rings may exhibit rotational disorder. Address using SHELXL restraints (e.g., SIMU and DELU commands) .

Advanced: How can contradictory data on hydrogen bonding patterns in similar compounds be reconciled?

Answer:
Contradictions often arise from polymorphism or solvent effects. Resolution strategies:

  • Variable-Temperature SC-XRD: Study H-bond dynamics at different temperatures.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., using CrystalExplorer) to compare packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.